rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans
Brand Name: Vulcanchem
CAS No.: 2307781-04-8
VCID: VC11621921
InChI:
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.2

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans

CAS No.: 2307781-04-8

Cat. No.: VC11621921

Molecular Formula: C10H14N2O2

Molecular Weight: 194.2

Purity: 90

* For research use only. Not for human or veterinary use.

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans - 2307781-04-8

Specification

CAS No. 2307781-04-8
Molecular Formula C10H14N2O2
Molecular Weight 194.2

Introduction

rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, trans is a complex organic compound featuring a unique combination of an oxolane ring and an imidazole moiety. This compound is classified as a heterocyclic aldehyde due to the presence of nitrogen and oxygen in its ring structure and the aldehyde functional group (-CHO). It is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug development.

Key Structural Features:

  • Molecular Formula: Not explicitly provided in the search results, but it is known to have a molecular weight of approximately 355.3 g/mol for a related compound.

  • Stereochemistry: The compound is specified as rac-(2R,3R), indicating a racemic mixture with specific stereochemistry at the 2 and 3 positions of the oxolane ring.

  • Functional Groups: Contains an imidazole ring and an aldehyde group.

Synthesis Methods

The synthesis of rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde typically involves multi-step organic synthesis techniques. A common method includes the condensation reaction between an appropriate imidazole derivative and a suitable oxolane precursor. This process often requires specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

Synthesis Steps:

  • Preparation of Imidazole Derivative: Synthesis or procurement of the 1-ethyl-1H-imidazol-2-yl moiety.

  • Preparation of Oxolane Precursor: Synthesis or procurement of the oxolane ring precursor.

  • Condensation Reaction: Combining the imidazole derivative with the oxolane precursor under suitable conditions to form the desired compound.

Potential Applications:

  • Drug Development: Its structure makes it a candidate for drug design, particularly in areas where imidazole-containing compounds have shown efficacy.

  • Biological Studies: Further studies are needed to elucidate its interactions with biological systems.

Storage and Handling

The compound should be stored at room temperature away from direct sunlight to maintain its stability.

Storage Conditions:

ConditionRecommendation
TemperatureRoom temperature
Light ExposureAvoid direct sunlight

Related Compounds

Several compounds share structural similarities with rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carbaldehyde, including:

  • rac-(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxolane-3-carboxylic acid (CAS: 1807920-07-5) .

  • rac-(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yldihydrochloride: A salt form that may exhibit different solubility properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator